molecular formula C13H19ClN2O2 B1378059 tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride CAS No. 1187931-84-5

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride

Cat. No. B1378059
M. Wt: 270.75 g/mol
InChI Key: CRELUCNCCIWDEA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is a potent drug used in scientific experiments to treat various diseases.


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is represented by the formula C13H19ClN2O2 . The exact mass is 234.13700 .


Physical And Chemical Properties Analysis

Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride has a boiling point of 370.4±41.0 °C at 760 mmHg . The molecular weight is 234.29400, and it has a LogP value of 3.21260 .

Scientific Research Applications

Preparation and Synthetic Applications

Research has explored the synthesis and utility of tert-butyl aminoindoline carboxylates and their derivatives in synthetic chemistry. For example, studies have focused on the preparation of complex structures via Diels-Alder reactions, demonstrating the compound's role as a precursor in synthesizing intricate organic molecules. The use of tert-butyl aminoindoline derivatives in the tert-butoxycarbonylation of acidic substrates highlights their importance in introducing protective groups in sensitive molecules (Saito et al., 2006; Saito et al., 2009).

Utility in Drug Development

Although direct applications of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride in drug development are not highlighted, related research indicates the utility of similar compounds in medicinal chemistry. For instance, N-tert-butyl isoquine shows promise as a novel antimalarial, underlining the potential of tert-butyl aminoindoline derivatives in drug discovery (O’Neill et al., 2009).

Chemical Transformations and Derivatives

Further studies demonstrate the versatility of tert-butyl aminoindoline derivatives in chemical transformations. For example, the synthesis of chromene derivatives and their potential in antitumor studies showcases the compound's application in creating biologically active molecules (Li et al., 2013). Additionally, research into amides of Thiomorpholine carboxylate emphasizes the role of tert-butyl aminoindoline derivatives in antimicrobial studies (Nagavelli et al., 2014).

Novel Synthetic Methodologies

Innovative synthetic approaches using tert-butyl aminoindoline derivatives, such as the click chemistry synthesis of triazolylalanine analogues, highlight the compound's contribution to expanding the toolkit of synthetic chemistry (Patil & Luzzio, 2017).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, respiratory precaution, hand precaution, skin protection, and eye protection .

properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15;/h4-6H,7-8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELUCNCCIWDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride

CAS RN

1187931-84-5
Record name 1H-Indole-1-carboxylic acid, 4-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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